5-Fluoro-2-(trifluoromethoxy)aniline
Description
Significance of Fluorinated Anilines in Advanced Chemical Synthesis
Fluorinated anilines are a cornerstone in the field of advanced chemical synthesis, primarily due to the profound impact of fluorine on the properties of organic molecules. The introduction of fluorine into an aniline (B41778) ring can significantly alter its electronic nature, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in the design of new drugs and agricultural products.
The presence of a fluorine atom can lead to enhanced biological activity and improved pharmacokinetic profiles of the final compounds. For instance, fluorinated anilines are key intermediates in the production of a substantial portion of all fluorinated compounds, which are integral to various industries, including medicine and textiles. The strategic placement of fluorine can block metabolic pathways, thereby increasing the half-life of a drug. Furthermore, the incorporation of fluorine can enhance the thermal stability and solubility of the resulting compounds, which is beneficial for both synthesis and formulation. The synthesis of polymers from fluorine-substituted anilines has also been shown to yield materials with improved thermal stability and processability compared to their non-fluorinated counterparts.
Strategic Importance of the Trifluoromethoxy Moiety in Bioactive Molecules
The trifluoromethoxy group (-OCF3) is a critical substituent in the design of bioactive molecules, offering a unique combination of properties that are highly advantageous in medicinal chemistry. This group is often employed to fine-tune the characteristics of drug candidates to enhance their efficacy and safety.
The trifluoromethoxy group possesses a strong electron-withdrawing inductive effect and a moderate resonance-donating effect, which can significantly influence the reactivity and properties of the aromatic ring to which it is attached. One of the key advantages of the -OCF3 group is its ability to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. This property is crucial for the absorption and distribution of drugs within the body.
Moreover, the trifluoromethoxy group is known for its high metabolic stability. The carbon-oxygen bond in the -OCF3 group is more resistant to metabolic degradation compared to a methoxy (B1213986) group (-OCH3), which can lead to a longer duration of action for a drug. Molecules containing the trifluoromethoxy group often exhibit desirable pharmacological and biological properties, making the development of efficient synthetic methods for their preparation an active area of research. While the synthesis of trifluoromethoxylated aromatic compounds has historically been challenging, recent advancements have provided more accessible routes to these valuable molecules.
Overview of Academic Research Trajectories for 5-Fluoro-2-(trifluoromethoxy)aniline and Analogues
Academic research involving this compound and its analogues has primarily focused on its application as a synthetic intermediate and the exploration of the biological activities of the molecules derived from it. The compound itself is a building block, and its research trajectory is intertwined with the synthesis and discovery of new functional molecules.
One significant area of research has been the development of novel synthetic methodologies to introduce the trifluoromethoxy group onto aromatic rings, particularly in positions ortho to an amino group. These methods are crucial for accessing a wider range of trifluoromethoxylated aniline derivatives for further investigation.
A notable research trajectory for analogous compounds involves their incorporation into heterocyclic scaffolds to create novel bioactive agents. For example, research has been conducted on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, which have shown potential as anti-inflammatory agents by inhibiting the interleukin-1 (IL-1) receptor. semanticscholar.org In these studies, the presence of a fluorine or trifluoromethoxy group at the 5-position of the indole (B1671886) ring was found to be crucial for the highest inhibitory effects. semanticscholar.org
Furthermore, the general application of fluorinated anilines in the synthesis of quinazoline (B50416) derivatives with anticancer properties highlights another potential research avenue for this compound. The unique electronic and steric properties conferred by the fluoro and trifluoromethoxy substituents make it an attractive starting material for the synthesis of new therapeutic agents. The industrial and academic interest in this compound is also evident from its inclusion in the product catalogs of various chemical suppliers, who often market it for research and development purposes in pharmaceuticals and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAYNLPYRARLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560294 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-63-4 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 2 Trifluoromethoxy Aniline
Established Synthetic Routes to 2-(Trifluoromethoxy)anilines
The synthesis of the parent scaffold, 2-(trifluoromethoxy)aniline (B52511), provides a foundational understanding for the preparation of its 5-fluoro derivative. Key strategies involve either the direct introduction of a trifluoromethyl group or the construction of the trifluoromethoxy group from appropriate precursors.
Direct Trifluoromethylation Strategies
Direct C-H trifluoromethylation of anilines represents a modern and efficient approach. While specific examples for the direct trifluoromethylation of a pre-fluorinated aniline (B41778) to yield the target molecule are not extensively documented, the general principle involves the use of electrophilic trifluoromethylating reagents. nih.gov A plausible, though challenging, pathway could involve the direct trifluoromethylation of 4-fluoroaniline. However, controlling the regioselectivity to favor the 2-position over the other activated positions would be a significant hurdle.
A more established approach involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. nih.govscispace.comnih.gov This method provides excellent regioselectivity for the ortho position. nih.govnih.gov The general mechanism involves the heterolytic cleavage of the N-OCF3 bond, followed by the recombination of the resulting nitrenium ion and trifluoromethoxide at the ortho position. nih.gov
Table 1: Conceptual Two-Step Synthesis via OCF₃ Migration
| Step | Reaction | Reagents and Conditions | Key Feature |
|---|---|---|---|
| 1 | O-Trifluoromethylation | N-(4-fluorophenyl)-N-hydroxylamine derivative, Electrophilic CF₃ source (e.g., Togni reagent) | Formation of an N-O-CF₃ intermediate. |
Precursor-Based Synthesis of Trifluoromethoxy Aromatic Systems
A common and often more controlled method for synthesizing trifluoromethoxy aromatics involves building the desired functionality from precursors. A widely used route for 2-(trifluoromethoxy)aniline starts from 2-chloronitrobenzene. ontosight.ai This substrate undergoes nucleophilic aromatic substitution with a trifluoromethoxide source, followed by the reduction of the nitro group to an amine. ontosight.ai
Adapting this to the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline would likely start with a precursor that already contains the fluorine atom at the desired position, such as 4-fluoro-2-chloronitrobenzene or a related derivative.
Table 2: Plausible Precursor-Based Synthesis
| Starting Material | Step 1: Trifluoromethoxylation | Step 2: Nitro Group Reduction | Final Product |
|---|
Regioselective Fluorination Approaches for Fluoro-Substituted Anilines
Introducing a fluorine atom regioselectively onto an existing 2-(trifluoromethoxy)aniline scaffold presents another synthetic avenue. The directing effects of the amino and trifluoromethoxy groups are crucial in determining the position of fluorination. The amino group is an ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. In 2-(trifluoromethoxy)aniline, the strong activating effect of the amino group would direct electrophilic fluorination to the para-position (position 5).
A classic method for introducing fluorine to an aromatic amine is the Balz-Schiemann reaction. cas.cn This involves the diazotization of the aniline, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. To achieve this compound, one would need to start with 2-(trifluoromethoxy)-5-aminoaniline, which would require its own multi-step synthesis.
A more direct approach would be electrophilic fluorination of 2-(trifluoromethoxy)aniline. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. The regioselectivity would be dictated by the powerful ortho-, para-directing amino group, leading to the desired 5-fluoro isomer as a major product.
Table 3: Regioselective Fluorination Approach
| Starting Material | Fluorination Method | Reagent and Conditions | Expected Outcome |
|---|
Optimization of Reaction Conditions for High-Yield Synthesis
Achieving a high yield of this compound requires careful optimization of reaction parameters for each step of the chosen synthetic route.
For the precursor-based approach starting from a substituted chloronitrobenzene, key parameters to optimize in the nucleophilic aromatic substitution step include:
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate the dissolution of the fluoride (B91410) salt and stabilize the Meisenheimer complex intermediate.
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions. A balance must be struck to ensure complete conversion without significant degradation.
Fluoride Source: The choice of counter-ion for the trifluoromethoxide (e.g., Na+, K+, Cs+) can influence reactivity.
Catalyst: Phase-transfer catalysts can sometimes be employed to enhance the rate of reaction.
In the subsequent nitro group reduction, optimization would focus on:
Catalyst: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and catalyst loading is critical.
Hydrogen Pressure: Higher pressures can accelerate the reaction but require specialized equipment.
Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.
Additives: In the case of chemical reduction (e.g., with metals in acid), the concentration of the acid and the reaction temperature are key variables.
For regioselective fluorination, the optimization would involve screening different electrophilic fluorinating agents, solvents, and reaction temperatures to maximize the yield of the desired 5-fluoro isomer and minimize the formation of other isomers.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. primescholars.com For example, direct C-H functionalization methods, if they can be developed with high selectivity, would have a higher atom economy than multi-step classical syntheses.
Use of Safer Solvents: Traditional syntheses of fluorinated aromatics often use high-boiling, polar aprotic solvents like DMF and DMSO, which have associated health and environmental concerns. rsc.org Research into greener alternatives, such as ionic liquids or even aqueous media for certain fluorination reactions, is an active area. rsc.orgrsc.org Mechanochemical methods that minimize or eliminate the use of solvents are also gaining traction.
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The use of efficient catalysts can play a significant role here.
Renewable Feedstocks: While challenging for complex aromatic compounds, the long-term goal of green chemistry is to utilize renewable starting materials.
Waste Reduction: Choosing synthetic pathways that avoid the use of stoichiometric reagents that generate large amounts of waste is preferred. Catalytic methods are generally superior in this regard. The Balz-Schiemann reaction, for instance, generates significant waste and involves potentially hazardous intermediates. cas.cn
By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Transformations and Reactivity of 5 Fluoro 2 Trifluoromethoxy Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring of 5-Fluoro-2-(trifluoromethoxy)aniline is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The directing effects of the substituents play a crucial role in determining the position of substitution.
Nitration Patterns and Regioselectivity
Direct nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic conditions typically used for nitration. byjus.comallen.in This protonation leads to the formation of an anilinium ion, which is a meta-directing group. byjus.com To achieve selective nitration, the amino group is often protected, for example, by acetylation, to form an amide. This amide is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.
For this compound, the directing effects of the substituents would guide the incoming nitro group. The trifluoromethoxy group is known to be a deactivating group and a weak ortho-, para- director in electrophilic aromatic substitution. beilstein-journals.orgnih.gov The fluorine atom is also deactivating and an ortho-, para- director. The powerful ortho-, para-directing influence of the amino group (or its protected form) is expected to be the dominant factor. Therefore, nitration is most likely to occur at the positions para or ortho to the amino group. Given the substitution pattern of this compound, the primary products would be the result of substitution at the C4 and C6 positions.
| Starting Material | Reagents | Potential Products |
| This compound | HNO₃, H₂SO₄ | 5-Fluoro-4-nitro-2-(trifluoromethoxy)aniline and 5-Fluoro-6-nitro-2-(trifluoromethoxy)aniline |
Halogenation Studies and Isomer Distribution
The halogenation of anilines is typically a rapid reaction due to the strong activating effect of the amino group. byjus.com With bromine water, aniline reacts to form a 2,4,6-tribromoaniline precipitate. byjus.com For this compound, the presence of deactivating groups would moderate this reactivity. chemistrysteps.com
Controlled monohalogenation can be achieved by protecting the amino group as an acetanilide. chemistrysteps.com The directing effects of the substituents would again determine the isomer distribution. Similar to nitration, halogenation is expected to occur predominantly at the positions ortho and para to the amino group.
| Starting Material | Reagents | Potential Products |
| Acetanilide of this compound | Br₂, Acetic Acid | 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline and 6-Bromo-5-fluoro-2-(trifluoromethoxy)aniline (after deprotection) |
Nucleophilic Reactions Involving the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to participate in a variety of reactions.
Acylation and Sulfonylation for Derivative Synthesis
The amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide produced. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are important for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the substituents on the aniline ring can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions. acs.org
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(5-fluoro-2-(trifluoromethoxy)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-fluoro-2-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide |
Schiff Base Formation and Condensation Reactions
Anilines condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The rate of Schiff base formation can be influenced by the electronic properties of the aniline. Electron-withdrawing groups on the aniline can decrease its nucleophilicity and slow down the reaction. mdpi.com
| Reactants | Product Type |
| This compound and Benzaldehyde | Schiff Base (Imine) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is no specific literature on the use of this compound in such reactions, its derivatives could potentially participate in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
In a Buchwald-Hartwig amination, an aryl halide is coupled with an amine in the presence of a palladium catalyst and a base to form a new C-N bond. wikipedia.org this compound could potentially act as the amine coupling partner. The electron-withdrawing groups on the aniline may affect its reactivity. nih.gov
The Suzuki-Miyaura reaction couples an organoboron compound with an aryl halide or triflate. tcichemicals.com To utilize this compound in a Suzuki reaction, it would first need to be converted into a derivative such as an aryl halide or a boronic acid. For example, diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a halide, which could then participate in Suzuki coupling.
| Reaction Type | Potential Role of this compound derivative |
| Buchwald-Hartwig Amination | As the amine coupling partner |
| Suzuki-Miyaura Coupling | As the aryl halide or organoboron partner (after conversion) |
Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. This compound can serve as the amine component in these reactions, allowing for its arylation.
Detailed research has demonstrated the successful coupling of this compound with various aryl and heteroaryl halides. For instance, in the synthesis of potential tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, this aniline was coupled with 6-bromo-2-methyl-2H-pyrido[3,2-b] Current time information in Winnipeg, CA.google.comoxazin-3(4H)-one. The reaction, catalyzed by a palladium complex with a specialized phosphine ligand, proceeded efficiently to yield the desired N-arylated product. The conditions for these reactions are typically optimized by screening various palladium sources, ligands, and bases to achieve high yields.
| Aryl Halide/Pseudohalide | Catalyst | Ligand | Base | Solvent | Product |
| 6-bromo-2-methyl-2H-pyrido[3,2-b] Current time information in Winnipeg, CA.google.comoxazin-3(4H)-one | Tris(dibenzylideneacetone)dipalladium(0) | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Cesium carbonate | 1,4-Dioxane | 6-((5-fluoro-2-(trifluoromethoxy)phenyl)amino)-2-methyl-2H-pyrido[3,2-b] Current time information in Winnipeg, CA.google.comoxazin-3(4H)-one |
Suzuki-Miyaura and Sonogashira Couplings
While direct examples of this compound participating as the halide or boronic acid component in Suzuki-Miyaura or as the halide in Sonogashira couplings are not prominently documented in readily available literature, the reactivity of structurally similar compounds provides a strong indication of its potential in these transformations. For the Suzuki-Miyaura reaction, the corresponding bromo-derivative, 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene, would be the logical precursor. Similarly, for the Sonogashira coupling, this bromo-derivative would be coupled with a terminal alkyne.
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. This reaction is a cornerstone of modern organic synthesis for creating C-C bonds to form biaryl structures. Given the prevalence of this reaction, it is highly probable that derivatives of this compound have been synthesized using this method, though specific public-domain examples are scarce.
The Sonogashira coupling, on the other hand, forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of substituted alkynes, which are important motifs in various functional materials and complex molecules. The electronic properties of the fluoro and trifluoromethoxy groups on the aromatic ring would influence the oxidative addition step in the catalytic cycle of both Suzuki-Miyaura and Sonogashira reactions.
Specific, publicly documented examples for the Suzuki-Miyaura and Sonogashira couplings of this compound or its direct derivatives are not available in the cited literature. The following tables are illustrative of typical reaction conditions for these types of couplings based on general principles and related examples.
Illustrative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |
| 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene | (4-methoxyphenyl)boronic acid | Palladium(II) acetate | Triphenylphosphine | Potassium carbonate | Toluene/Water |
| 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene | Pyridine-3-boronic acid | Tetrakis(triphenylphosphine)palladium(0) | - | Sodium carbonate | Dimethoxyethane/Water |
Illustrative Data for Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent |
| 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene | Phenylacetylene | Bis(triphenylphosphine)palladium(II) dichloride | Copper(I) iodide | Triethylamine | Tetrahydrofuran |
| 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene | Ethynyltrimethylsilane | Tetrakis(triphenylphosphine)palladium(0) | Copper(I) iodide | Diisopropylamine | Toluene |
Derivatives and Analogues of 5 Fluoro 2 Trifluoromethoxy Aniline: Synthesis and Investigation
Design and Synthesis of Novel Trifluoromethoxy-Substituted Aniline (B41778) Derivatives
The synthesis of derivatives based on the 5-fluoro-2-(trifluoromethoxy)aniline core is driven by the goal of creating novel molecules with enhanced pharmacological or material properties. The trifluoromethoxy (-OCF3) group is particularly valued as it can improve the metabolic stability and membrane permeability of drug candidates. nih.govyoutube.com
A common synthetic strategy involves a multi-step process starting from a commercially available precursor, such as a substituted nitrobenzene. An operationally simple, two-step sequence for producing ortho-trifluoromethoxylated aniline derivatives involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular migration of the -OCF3 group. nih.gov Another established method is the reductive amination of a suitable aldehyde intermediate with various anilines to form the target compounds. nih.gov For example, pyrazole (B372694) derivatives have been synthesized by reacting a pyrazole aldehyde intermediate with different anilines to produce a library of novel compounds. nih.gov
The design of these derivatives often employs a strategy of molecular hybridization, where the trifluoromethoxy-substituted aniline moiety is combined with other pharmacologically active scaffolds, such as pyrazole or quinazoline (B50416) rings. nih.govinnospk.com This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities.
Table 1: Selected Synthetic Methodologies for Aniline Derivatives
| Starting Material | Key Reagents | Reaction Type | Product Class |
| Substituted Nitrobenzene | Rhodium on Carbon (Rh/C), Hydrazine Monohydrate | Reduction | Hydroxylamine |
| N-aryl-N-hydroxyacetamide | Togni Reagent II, Cs2CO3 | O-Trifluoromethylation | N-(trifluoromethoxy)acetamido derivative |
| Pyrazole Aldehyde | Substituted Anilines | Reductive Amination | Pyrazole Anilines |
| 2,4-dichloropyrimidine | Substituted Anilines, p-toluenesulfonic acid (PTSA) | Nucleophilic Aromatic Substitution | 2-substituted Aniline Pyrimidines |
This table summarizes common synthetic pathways used to generate derivatives from aniline precursors, based on established chemical transformations. nih.govnih.govmdpi.com
Functionalization of the Amino Group in this compound
The primary amino group (-NH2) of the aniline core is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. This functionalization is central to creating libraries of derivatives for structure-activity relationship (SAR) studies.
Common reactions targeting the amino group include:
Amide Bond Formation: The amino group can be readily acylated by reacting it with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide linkages. This is a cornerstone of peptidomimetic chemistry.
Reductive Amination: The aniline can react with aldehydes or ketones to form an intermediate imine, which is then reduced to yield a secondary or tertiary amine. This method is highly effective for linking the aniline core to other heterocyclic or aromatic systems. nih.gov
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a new carbon-nitrogen bond, linking the aniline to another aryl group.
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group present in many therapeutic agents.
For instance, in the synthesis of pyrimidine (B1678525) derivatives, a key intermediate is often reacted with various substituted anilines in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) at elevated temperatures. mdpi.com This reaction directly functionalizes the amino group by incorporating it into a larger heterocyclic system. mdpi.com Similarly, the synthesis of biaryl anilines as selective agonists for peroxisome proliferator-activated receptors (PPARs) has been achieved through reductive amination pathways. nih.gov
Modulation of Aromatic Ring Substituents for Enhanced Bioactivity
Altering the substituents on the aromatic ring of aniline derivatives is a critical strategy for fine-tuning their biological activity. The introduction of different functional groups can modify the molecule's size, shape, lipophilicity, and electronic properties, which in turn influences its interaction with biological targets.
Structure-activity relationship (SAR) studies on various aniline-based scaffolds have yielded key insights:
Hydrophobicity: In a series of pyrazole derivatives designed as antibacterial agents, increasing the hydrophobicity of substituents on the aniline ring generally led to enhanced activity. For example, an isopropyl aniline derivative showed potent inhibition of S. aureus strains, whereas a methoxy (B1213986) substituent significantly decreased potency. nih.gov
Electronic Effects: The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, is often incorporated to improve pharmacodynamic and pharmacokinetic properties. nih.gov In studies on EGFR kinase inhibitors, the placement of a trifluoromethyl group at the meta position of the aniline ring resulted in the highest antiproliferative activity against several cancer cell lines. mdpi.com Conversely, para-substitution led to decreased activity. mdpi.com
Halogenation: The introduction of halogens like fluorine, chlorine, or bromine can enhance binding affinity and metabolic stability. In one study of 2-indolinone derivatives, the highest inhibitory effect against the interleukin-1 receptor was observed in compounds featuring fluorine or trifluoromethoxy groups at the 5-position of the indole (B1671886) ring, a structure derived from a functionalized aniline. semanticscholar.org
Table 2: Effect of Aniline Ring Substitution on Antibacterial Activity of Pyrazole Derivatives
| Aniline Substituent (R) | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 4-Isopropyl | S. aureus (MRSA) | 1-2 |
| 4-Methoxy | S. aureus (MRSA) | >32 |
| 4-Phenoxy | S. aureus (MRSA) | 1 |
| 4-Chloro | S. aureus (MRSA) | 2 |
| 4-Bromo | S. aureus (MRSA) | 2 |
| 3-Bromo-4-fluoro | S. aureus (MRSA) | 0.5 |
| 4-Bromo-2-fluoro | S. aureus (MRSA) | 0.25 |
This table presents data adapted from research on pyrazole anilines, illustrating how different substituents on the aniline moiety modulate antibacterial potency against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Stereochemical Considerations in Derivative Synthesis
When functionalization of this compound or its derivatives leads to the creation of a chiral center, controlling the stereochemistry becomes crucial. The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity, as enantiomers often exhibit different binding affinities for chiral biological targets like enzymes and receptors.
Strategies for stereoselective synthesis include:
Use of Chiral Auxiliaries: A chiral auxiliary, such as an N-tert-butylsulfinyl group, can be temporarily attached to an imine derived from the aniline. nih.gov Subsequent nucleophilic additions occur with high diastereoselectivity, and the auxiliary can be removed later to yield an enantiomerically enriched chiral amine. nih.gov
Asymmetric Catalysis: Chiral catalysts, including transition metal complexes or organocatalysts, can be used to favor the formation of one enantiomer over the other. For example, chiral Ni(II) complexes have proven to be powerful tools for the stereoselective synthesis of various non-canonical amino acids, including fluorinated analogues. beilstein-journals.org This method allows for gram-scale synthesis with high enantiomeric purity. beilstein-journals.org
Enzyme-Catalyzed Reactions: Biocatalysts like enzymes can offer exquisite stereoselectivity. For instance, monoclonal antibodies have been developed to act as enzyme-like catalysts for preparing chiral fluorinated compounds, such as 1-(fluoroalkyl)alkanols, in high optical purity (>98% enantiomeric excess). documentsdelivered.com
The synthesis of α-fluoroalkyl-α-amino acids, for example, often relies on these asymmetric methods to control the stereocenter at the α-carbon. mdpi.com The proximity of electron-withdrawing fluorine atoms to the amino acid backbone significantly influences the molecule's properties, making stereochemical control essential for designing effective and selective bioactive compounds. mdpi.com
Applications in Advanced Organic Synthesis and Material Science Research
5-Fluoro-2-(trifluoromethoxy)aniline as a Key Intermediate in Complex Molecule Construction
The distinct substitution pattern of this compound, featuring a fluorine atom and a trifluoromethoxy group on the aniline (B41778) ring, makes it an invaluable intermediate in the construction of complex, biologically active molecules. These fluorine-containing substituents can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability, membrane permeability, and binding interactions with target proteins.
While direct synthetic examples starting from this compound are often proprietary, its utility can be inferred from the synthesis of analogous complex molecules where fluorinated anilines are crucial. For instance, in the development of kinase inhibitors, which are a major class of anti-cancer drugs, substituted anilines are common starting materials. The synthesis of potent kinase inhibitors often involves the coupling of a fluorinated aniline derivative with a heterocyclic core. For example, the synthesis of certain pyrimidine-based kinase inhibitors involves the reaction of a substituted aniline with a pyrimidine (B1678525) core to form a key pharmacophore. The presence of the trifluoromethyl group, as seen in related anilines like 3-(trifluoromethyl)aniline, is often crucial for binding to the allosteric site of the kinase. nih.gov
The general synthetic approach often involves the following steps:
Activation of a carboxylic acid derivative of the core molecule.
Amide bond formation with the aniline.
Further functionalization to complete the synthesis of the final drug candidate.
The trifluoromethoxy group in this compound is known to be a lipophilic electron-withdrawing group, which can improve the oral bioavailability and in vivo efficacy of a drug molecule. Its application is also prominent in the agrochemical industry, where fluorinated compounds often exhibit enhanced herbicidal or pesticidal activity. The synthesis of novel herbicides and fungicides frequently employs fluorinated anilines as key building blocks to introduce the desired physicochemical properties for improved efficacy and crop safety.
Role in the Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in medicinal and agricultural chemistry. This compound serves as a valuable precursor for the synthesis of various fluorinated heterocyclic scaffolds, such as benzimidazoles and quinolines.
Benzimidazoles: Fluorinated benzimidazoles are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound can be converted to the corresponding diamine, which can then be cyclized to form a benzimidazole ring with the fluorine and trifluoromethoxy substituents at the desired positions.
A typical synthetic route is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Nitration | HNO3, H2SO4 | 4-Fluoro-5-nitro-2-(trifluoromethoxy)aniline |
| 2 | Reduction | H2, Pd/C or SnCl2, HCl | 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine |
Quinolines: The quinoline scaffold is present in numerous pharmaceuticals, including antimalarial and antibacterial agents. The Skraup synthesis is a classic method for preparing quinolines, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com By employing this compound in a Skraup reaction, it is possible to synthesize the corresponding fluorinated quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.
The expected products from the Skraup synthesis with this compound would be a mixture of 6-fluoro-5-(trifluoromethoxy)quinoline and 8-fluoro-7-(trifluoromethoxy)quinoline due to the two possible sites for cyclization.
Precursor in Polymer Chemistry and Advanced Material Formulations
The introduction of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, low dielectric constant, and low surface energy. Fluorinated polyimides, in particular, are a class of high-performance polymers used in the aerospace and electronics industries. These polymers are typically synthesized through the polycondensation of an aromatic dianhydride with an aromatic diamine.
This compound can be utilized as a starting material for the synthesis of novel fluorinated diamine monomers. The presence of both fluoro and trifluoromethoxy substituents is expected to impart desirable properties to the resulting polyimides. The synthesis of a diamine from this compound could involve a nucleophilic aromatic substitution reaction to couple two aniline units.
The incorporation of such fluorinated diamines into a polyimide backbone, for example, with a dianhydride like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can lead to polymers with the following enhanced properties kpi.uaibm.comnih.gov:
Improved Solubility: The fluorine-containing groups can disrupt polymer chain packing, leading to better solubility in organic solvents, which facilitates processing.
Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, making these materials suitable for microelectronics applications.
Enhanced Thermal Stability: Aromatic polyimides are known for their high thermal stability, and the incorporation of fluorine can further enhance this property.
Low Moisture Absorption: The hydrophobic nature of fluorinated polymers results in low moisture uptake, which is crucial for maintaining stable electrical properties in electronic devices.
| Property | Effect of Fluorination | Reference |
| Solubility | Increased | researchgate.net |
| Dielectric Constant | Decreased | kpi.ua |
| Thermal Stability | High | ibm.com |
| Moisture Absorption | Decreased | ibm.com |
Catalyst Ligand Development Based on Aniline Structures
The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. Aniline derivatives are versatile precursors for various types of ligands, including Schiff bases and N-heterocyclic carbenes (NHCs).
Schiff Base Ligands: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This compound can react with various aldehydes to form a range of Schiff base ligands. These ligands can then be coordinated to metal centers to form complexes with potential applications in catalysis and materials science. The electronic properties of the Schiff base ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the substituents on the aniline and aldehyde components. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups in ligands derived from this compound can influence the Lewis acidity of the metal center in the resulting complexes. nih.gov
A general synthesis of a Schiff base from this compound is as follows: this compound + R-CHO → 5-Fluoro-2-(trifluoromethoxy)-N-(R-methylene)aniline + H₂O
These Schiff bases can form stable complexes with a variety of transition metals, such as copper, nickel, and palladium.
N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for transition metal catalysis, offering strong σ-donation and good steric bulk. N-aryl substituted NHC precursors are commonly synthesized from anilines. This compound can be used to synthesize NHC precursors where the N-aryl group is 5-fluoro-2-(trifluoromethoxy)phenyl. The synthesis typically involves the reaction of the aniline with glyoxal and an aldehyde, followed by cyclization to form an imidazolium salt, which is the NHC precursor. rsc.org
The electronic properties of the resulting NHC ligand would be significantly influenced by the fluorine and trifluoromethoxy substituents, which in turn would affect the stability and reactivity of the corresponding metal-NHC catalyst. These catalysts could find applications in various cross-coupling reactions and other important organic transformations. nih.govacs.org
Mechanistic and Biological Activity Investigations of 5 Fluoro 2 Trifluoromethoxy Aniline Derivatives
In Vitro and In Vivo Biological Screening Methodologies for Derivatives
The evaluation of biological activity for derivatives of 5-Fluoro-2-(trifluoromethoxy)aniline involves a combination of in vitro and in vivo screening methods to determine their efficacy and mechanism of action.
In Vitro Assays: Initial screening typically employs a battery of in vitro assays. Enzyme inhibition assays are fundamental, using methods like fluorescence-based assays to screen compounds against specific targets such as kinases or cytochrome P450 isoforms. For assessing antimicrobial efficacy, the minimum inhibitory concentration (MIC) is determined using broth microdilution methods against various bacterial and fungal strains. mdpi.comnih.gov
Cytotoxicity is evaluated in cancer cell lines (e.g., HeLa, MCF-7) using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀). For antiviral activity, particularly against HIV, the effective concentration (EC₅₀) that results in a 50% reduction of viral-infected cells is measured. nih.gov Concurrently, the cytotoxic concentration (CC₅₀) in host cells is determined to calculate the therapeutic index (TI = CC₅₀/EC₅₀), a measure of the compound's selectivity. nih.gov Cellular mechanism studies may involve analyzing effects on the cell cycle, production of reactive oxygen species (ROS), and inhibition of biofilm formation. mdpi.com
In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo testing in animal models. For example, the efficacy of antiviral derivatives has been evaluated in systemic and cutaneous herpes simplex virus (HSV-1) infection models in mice. nih.gov Similarly, the anti-inflammatory potential of cyclooxygenase-2 (COX-2) inhibitor derivatives has been demonstrated in canine synovitis models, where their pharmacokinetic profiles following oral, intravenous, and subcutaneous administration are also assessed. nih.gov These animal studies are crucial for understanding the compound's behavior in a whole organism, including its bioavailability and therapeutic effect in a disease context. nih.govnih.gov
Exploration of Antimicrobial Activity of Derivatives
The structural features of this compound have been leveraged to create derivatives with significant antimicrobial properties, addressing the challenge of drug-resistant pathogens.
Derivatives incorporating the trifluoromethylphenyl moiety have demonstrated potent activity against a range of bacteria, particularly drug-resistant Gram-positive strains. nih.gov For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives are effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov Some salicylanilide (B1680751) derivatives have shown MIC values as low as 0.031–0.062 µg/mL against MRSA, outperforming the standard antibiotic vancomycin.
Other studies on trifluoro-aniline derivatives, such as 2-iodo-4-trifluoromethylaniline (ITFMA), have shown efficacy against Gram-negative Vibrio species, which are common causes of foodborne illnesses. mdpi.com These compounds not only inhibit the growth of planktonic cells but also suppress biofilm formation, a key factor in persistent infections. mdpi.comnih.gov The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane. mdpi.com
The fluorine atom, a key feature of the parent compound, is also present in established antifungal agents like 5-flucytosine (5-FC), a derivative of 5-fluorouracil (B62378) (5-FU). Research has demonstrated the effectiveness of 5-FU and 5-FC against various Candida species, including fluconazole-resistant Candida glabrata. nih.gov Against these resistant strains, 5-FC and 5-FU showed average MICs of 0.152 mg/L and 0.39 mg/L, respectively. nih.gov While these compounds alone did not affect mature biofilms, their combination with folinic acid resulted in a significant reduction of biofilm biomass, suggesting a potential synergistic therapeutic approach. nih.gov
Antimalarial and Anti-Trypanosomal Research on Derivatives
The trifluoromethyl group is a component of compounds investigated for activity against various protozoan parasites. Trifluralin, a dinitroaniline herbicide containing a trifluoromethyl group, has been shown to possess antimalarial and antileishmanial properties. wikipedia.org It functions as a tubulin-binding agent, inhibiting microtubule formation in protists, a mechanism distinct from its effects in animals and fungi. wikipedia.org Trifluralin analogues have demonstrated greater efficacy than the standard drug miltefosine (B1683995) in some studies and have been used in liposomal formulations to successfully treat leishmaniasis in dogs. wikipedia.org This research highlights the potential for developing trifluoromethyl-aniline derivatives as selective agents against parasitic diseases like malaria, leishmaniasis, and toxoplasmosis. wikipedia.org
Investigation of Antiviral Activities, Including Anti-HIV
Derivatives containing the trifluoromethyl aniline (B41778) moiety have been a source of potent antiviral agents, particularly against the human immunodeficiency virus (HIV). researchgate.net For example, 2-trifluoromethylthiazole-5-carboxamides have been developed as anti-HIV agents that act by altering HIV-1 RNA accumulation, thereby suppressing the expression of viral structural proteins. nih.gov One such derivative, compound 29 (GPS491), exhibited an EC₅₀ of 0.47 µM and remained active against HIV mutant strains resistant to other antiretroviral drugs. nih.gov
Other classes of derivatives have also shown promise. Substituted s-triazines prepared from p-trifluoromethyl aniline have been evaluated for their activity against HIV-1 and HIV-2. researchgate.net Additionally, certain sebacoyl N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid derivatives have been screened for their inhibitory activity against HIV-1 and HIV-2 replication in human T-lymphocyte (MT-4) cells. researchgate.net Beyond HIV, fluorinated nucleoside analogues have been investigated for broader antiviral applications, showing potent and selective activity against herpes simplex virus types 1 and 2 in vitro. nih.gov
Enzyme Inhibition Studies of Derivatives (e.g., TNAP inhibition)
Derivatives of fluorinated anilines are actively investigated as inhibitors of various enzymes implicated in disease. A key area of research is the inhibition of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in bone metabolism and vascular calcification. nih.govnih.gov Elevated TNAP levels are linked to soft tissue calcification, making its inhibition a therapeutic target. nih.gov High-throughput screening has identified compound classes like aryl sulfonamides and tricyclic coumarin (B35378) sulphonates as potent and selective TNAP inhibitors, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.govnih.gov
Beyond TNAP, other enzymes are also targets. For instance, 2-indolinone derivatives, which can be synthesized from aniline precursors, have been identified as inhibitors of the interleukin-1 receptor (IL-1R), a key player in inflammatory diseases. semanticscholar.org Structure-activity relationship studies revealed that derivatives with a fluorine or trifluoromethoxy group at the 5-position of the indole (B1671886) ring showed the highest inhibitory effect, with lead compounds demonstrating IC₅₀ values as low as 0.01 µM. semanticscholar.org This demonstrates the significant contribution of the specific substitution pattern found in this compound to potent and selective enzyme inhibition.
Cytotoxicity Profiling of Derivatives on Mammalian Cell Lines (e.g., HeLa cells)
The evaluation of cytotoxicity is a critical step in assessing the potential of new chemical entities as therapeutic agents. For derivatives of this compound, specific data on cytotoxicity against a broad range of mammalian cell lines is limited. However, a notable study investigated the biological activities of novel Schiff bases synthesized from 2-(trifluoromethoxy)aniline (B52511), which is structurally related to the compound of interest.
In this research, the synthesized Schiff base derivatives were evaluated for their cytotoxicity against human cervix adenocarcinoma cells (HeLa). uj.ac.za The study reported varied effects among the different derivatives. One derivative, in particular, demonstrated significant antimalarial and anti-trypanosomal properties while exhibiting very low to no cytotoxic effects against HeLa cells. uj.ac.za Another derivative, in contrast, showed poor biological activity in those assays. uj.ac.za This suggests that structural modifications to the aniline backbone can significantly modulate the cytotoxic profile of the resulting compounds.
The table below summarizes the reported cytotoxicity findings for a Schiff base derivative of the related 2-(trifluoromethoxy)aniline against the HeLa cell line.
| Compound ID | Derivative Type | Cell Line | Cytotoxicity Outcome |
| 1 | Schiff Base of 2-(trifluoromethoxy)aniline | HeLa | Very low to no cytotoxic effects |
| 5 | Schiff Base of 2-(trifluoromethoxy)aniline | HeLa | Compared for activity, but specific cytotoxicity data not detailed beyond "poor activity" in other assays |
Table 1: Cytotoxicity of 2-(trifluoromethoxy)aniline Schiff Base Derivatives. uj.ac.za
Structure Activity Relationship Sar and Molecular Design Principles
Impact of the Trifluoromethoxy Group on Molecular Conformation and Electronic Properties
The trifluoromethoxy (-OCF₃) group is a critical determinant of the molecular architecture and reactivity of the aniline (B41778) scaffold. Its influence stems from a combination of steric and electronic effects.
Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which significantly modulates the electron density of the aromatic ring. mdpi.com This is a result of the powerful inductive effect (-I) of the three fluorine atoms, which overrides the weaker resonance-donating effect (+R) of the oxygen atom. This net electron-withdrawing character deactivates the benzene (B151609) ring towards electrophilic substitution. The presence of the fluorine atom at the 5-position further enhances this electron-withdrawing nature, creating a highly polarized aromatic system. This electronic perturbation is fundamental in directing the regioselectivity of subsequent chemical reactions and influences the molecule's ability to participate in key biological interactions, such as hydrogen bonding and π-stacking.
| Electronic Parameter | Value/Description | Source |
|---|---|---|
| Hammett Constant (σₚ) | +0.35 | |
| Inductive Effect (-I) | Strong | |
| Resonance Effect (+R) | Moderate |
Molecular Conformation: From a conformational standpoint, X-ray crystallography studies on analogous compounds reveal that the trifluoromethoxy group often adopts a conformation nearly perpendicular to the plane of the aromatic ring. This orientation helps to minimize steric hindrance with adjacent substituents. In the case of 5-fluoro-2-(trifluoromethoxy)aniline, this perpendicular arrangement mitigates steric clash between the bulky -OCF₃ group and the neighboring amino (-NH₂) group. This conformational preference can influence how a molecule fits into a receptor's binding pocket, a critical factor in drug design.
Influence of Fluorine Substitution on Lipophilicity and Bioavailability Potential in Designed Molecules
The incorporation of fluorine atoms and fluoroalkyl groups is a widely used strategy to enhance the pharmacokinetic profile of drug candidates, particularly their lipophilicity. researchgate.netnih.gov Lipophilicity, often measured as the partition coefficient (log P), is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net
| Substituent | Hansch π Parameter | Source |
|---|---|---|
| Trifluoromethoxy (-OCF₃) | +1.04 | mdpi.com |
| Trifluoromethyl (-CF₃) | +0.88 | mdpi.com |
Bioavailability Potential: By fine-tuning lipophilicity, the this compound moiety can help overcome bioavailability issues that plague many potential drug candidates. nih.gov Enhanced lipophilicity facilitates passive diffusion across the gut wall and other cellular barriers, leading to better absorption and systemic exposure. nih.gov Furthermore, the C-F bond is exceptionally stable, making molecules containing this moiety more resistant to metabolic degradation, which can prolong their duration of action in the body. quora.com
Rational Design Strategies for Developing Bioactive Compounds Incorporating the this compound Moiety
Rational drug design involves the strategic modification of a chemical scaffold to optimize its biological activity and physicochemical properties. nih.gov The this compound core serves as a valuable starting point for such endeavors due to its unique combination of features.
Design strategies often focus on:
Bioisosteric Replacement: The fluorine atom or trifluoromethoxy group can be used as bioisosteres for other atoms or groups. For example, fluorine is often used to replace a hydrogen atom or a hydroxyl group to block metabolic oxidation at that position and improve lipophilicity. brighton.ac.ukchemrxiv.org
Scaffold Hopping: The aniline core can be incorporated into larger, more complex heterocyclic systems known to possess biological activity. The electronic properties of the fluorinated substituents can influence the reactivity and final structure of these more complex molecules.
Structure-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, the this compound moiety can be designed to fit precisely into the binding site. The trifluoromethoxy group can form favorable hydrophobic interactions, while the amino group can act as a hydrogen bond donor or acceptor.
The development of potent and selective bioactive compounds often involves an iterative process of synthesis and biological testing, guided by these rational design principles. nih.govscilit.com
Ligand-Receptor Interaction Modeling for Active Derivatives
Computational modeling is an indispensable tool for visualizing and understanding how a ligand (a potential drug molecule) interacts with its biological receptor at the atomic level. nih.gov For derivatives of this compound, ligand-receptor interaction modeling can provide crucial insights for optimization.
Using molecular docking simulations, researchers can predict the preferred binding pose of a ligand within a receptor's active site. rsc.org These models can highlight key interactions, such as:
Hydrogen Bonds: The aniline's amino group can form hydrogen bonds with specific amino acid residues in the receptor.
Hydrophobic Interactions: The trifluoromethoxy group and the aromatic ring can engage in hydrophobic and van der Waals interactions within nonpolar pockets of the binding site.
Halogen Bonding: The fluorine atom can sometimes participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
By analyzing these interactions, medicinal chemists can make informed decisions about which parts of the molecule to modify to enhance binding affinity and selectivity, leading to more potent and effective drug candidates. nih.govrsc.org
Computational Approaches to Predict SAR and Optimize Lead Compounds
Beyond single ligand-receptor modeling, a range of computational methods can be employed to build predictive Structure-Activity Relationship (SAR) models. uni-bonn.de These models aim to correlate specific structural features of a series of compounds with their observed biological activity.
Common computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create mathematical equations that relate physicochemical properties (descriptors) of molecules to their biological activity. For derivatives of this compound, descriptors could include lipophilicity (log P), electronic parameters (Hammett constants), and steric factors.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active molecules, a common pharmacophore can be identified and used to screen virtual libraries for new compounds with the potential for similar activity. rsc.org
Machine Learning: Modern machine learning algorithms can analyze large datasets of chemical structures and their associated biological data to identify complex, non-linear patterns that constitute the SAR. uni-bonn.de These models can then be used to predict the activity of new, untested compounds, helping to prioritize synthetic efforts. uni-bonn.de
These computational tools accelerate the drug discovery process by allowing for the virtual screening and optimization of lead compounds, reducing the time and resources required for experimental testing. uni-bonn.de
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 5-Fluoro-2-(trifluoromethoxy)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the molecular skeleton and determine the precise arrangement of atoms.
In the analysis of this compound derivatives, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The aromatic protons exhibit complex splitting patterns (coupling) due to interactions with each other and with the fluorine atom. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂), fluoro (-F), and trifluoromethoxy (-OCF₃) groups.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are indicative of the substituent effects.
Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful tool. It offers high sensitivity and provides distinct signals for the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethoxy group. The coupling between the aromatic fluorine and adjacent protons (³JHF) or carbons (²JCF, ³JCF) is particularly useful for confirming regiochemistry in synthetic derivatives. Studies on related compounds, such as metabolites of 4-trifluoromethoxyaniline, have demonstrated the utility of both ¹H and ¹⁹F NMR in identifying molecular structures. nih.gov The sensitivity of the ¹⁹F NMR signal allows for analysis even at low concentrations, making it valuable for studying interactions and environmental changes. acs.org
Interactive Table: Expected NMR Data Characteristics for a this compound Scaffold
| Nucleus | Type of Information | Expected Observations |
| ¹H | Proton environment, connectivity | - Signals for aromatic protons with complex splitting patterns (coupling with each other and ¹⁹F).- Signal for the -NH₂ protons, which may be broad and its chemical shift can be solvent-dependent. |
| ¹³C | Carbon framework | - Distinct signals for each carbon atom in the aromatic ring, with chemical shifts influenced by -F, -OCF₃, and -NH₂ substituents.- A characteristic quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms. |
| ¹⁹F | Fluorine environment | - A signal for the aromatic fluorine atom.- A singlet for the three equivalent fluorine atoms of the -OCF₃ group. |
Mass Spectrometry (MS) for Purity Assessment and Molecular Weight Determination of Synthesized Compounds
Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight of synthesized compounds and assess their purity. For this compound (molar mass: 195.11 g/mol ), MS provides a direct measurement of its mass-to-charge ratio (m/z), confirming its elemental composition. glpbio.com
In a typical electron ionization (EI) mass spectrum, the parent molecule loses an electron to form a molecular ion (M⁺), which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule. For example, the loss of fragments like -CF₃ or -OCF₃ could be expected, providing further structural evidence.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. semanticscholar.org They combine the separation capabilities of chromatography with the detection power of MS, allowing for the analysis of complex mixtures. This is essential for monitoring the progress of a reaction, identifying byproducts, and ultimately confirming the purity of the final synthesized derivative of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence.
Interactive Table: Mass Spectrometry Data for this compound
| Parameter | Value/Information | Significance |
| Molecular Formula | C₇H₅F₄NO | Defines the elemental composition. |
| Molecular Weight | 195.11 g/mol | The theoretical mass used for MS confirmation. glpbio.com |
| Expected Molecular Ion (M⁺) | m/z 195 | Confirms the molecular weight of the intact molecule. |
| Potential Fragmentation Pathways | Loss of -CF₃, -OCF₃, -NH₂ | The fragmentation pattern provides a structural fingerprint. |
X-ray Crystallography for Three-Dimensional Structural Analysis of Derivatives
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles.
This data is invaluable for understanding the molecule's conformation and steric properties. For instance, crystallographic studies of analogous trifluoromethoxy-substituted anilines have shown that the bulky -OCF₃ group often adopts an orientation nearly perpendicular to the plane of the aromatic ring. This conformation helps to minimize steric hindrance with adjacent substituents. The analysis of Schiff bases derived from related trifluoromethyl anilines has also provided detailed structural information, including the planarity of different molecular fragments and the nature of intermolecular interactions like hydrogen bonding. acs.orgnih.gov
Such detailed structural knowledge is crucial in fields like medicinal chemistry and materials science, where the specific shape and electronic properties of a molecule dictate its interactions with biological targets or its function within a material.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a unique vibrational spectrum.
For this compound, the IR and Raman spectra would display characteristic bands corresponding to its key functional groups. Detailed spectroscopic studies on related fluoroanilines have provided a basis for assigning these vibrational modes. nih.govresearchgate.net
Key expected vibrational frequencies include:
N-H stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.
C-F stretching: The carbon-fluorine bond on the aromatic ring gives rise to a strong absorption, typically in the 1200-1300 cm⁻¹ range. researchgate.net
C-O-C stretching: The ether linkage in the trifluoromethoxy group will have characteristic stretching vibrations.
C-F stretching (of -OCF₃): The trifluoromethyl group will exhibit very strong and characteristic absorption bands.
FTIR and Raman are complementary techniques that are routinely used to confirm the presence of key functional groups in synthesized derivatives and to verify that a chemical transformation has occurred.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl-Fluoride | C-F Stretch | 1200 - 1300 |
| Trifluoromethoxy (-OCF₃) | C-F Stretch | Strong bands, typically 1100-1250 |
| Aryl Ether | C-O-C Stretch | ~1250 (asymmetric) |
Chromatographic Techniques (HPLC, GC) for Compound Separation and Quantification in Research Studies
Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of aniline (B41778) derivatives. thermofisher.com
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. A GC method has been developed for the separation and quantification of positional isomers of trifluoromethoxy aniline, demonstrating its effectiveness for resolving closely related compounds. tsijournals.comresearchgate.net In this technique, the sample is vaporized and passed through a column with a carrier gas. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. tsijournals.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. thermofisher.comsielc.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the compound's affinity for the stationary versus the mobile phase. HPLC is widely used to monitor reaction progress, isolate products, and perform quantitative analysis to determine the purity of synthesized derivatives of this compound. americanlaboratory.com
Interactive Table: Example Chromatographic Conditions for Aniline Derivatives
| Technique | Column Example | Mobile Phase / Carrier Gas | Detector | Application |
| GC | AT-210 capillary column (30 m x 0.53 mm) tsijournals.com | Helium carrier gas tsijournals.com | Flame Ionization Detector (FID) tsijournals.com | Separation and quantification of positional isomers. tsijournals.com |
| HPLC | Primesep 100 mixed-mode column sielc.com | Acetonitrile/Water/Sulfuric Acid sielc.com | UV (200 nm) sielc.com | Quantification and purity analysis. sielc.com |
Computational and Theoretical Investigations of 5 Fluoro 2 Trifluoromethoxy Aniline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Fluoro-2-(trifluoromethoxy)aniline. These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in studies of similar compounds like 2-chloro-5-(trifluoromethyl) aniline (B41778), the HOMO-LUMO transition implies a transfer of electron density, which is crucial for understanding molecular interactions researchgate.net.
Calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how this compound and its derivatives will interact with other reagents and biological targets.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Calculated Value (Arbitrary Units) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for its function, especially in biological systems. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of the molecule by calculating the potential energy as a function of bond rotations.
Molecular dynamics (MD) simulations offer a more dynamic picture, modeling the movement of atoms and molecules over time. These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule. The process typically involves an initial energy minimization of the system, followed by a gradual heating and equilibration period at a constant temperature and pressure, and finally, a production run for data collection semanticscholar.org. For example, MD simulations have been successfully used to develop force field parameters for other fluorinated aromatic amino acids, enabling the study of their conformational propensities on a microsecond timescale nih.gov. Such simulations could be applied to understand the flexibility of the trifluoromethoxy group and its interactions with its surroundings.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predictions are valuable for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecule's structure chemicalbook.comacs.orgchemicalbook.com.
Infrared (IR) Spectroscopy: Quantum chemical calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum researchgate.netchemicalbook.com. This allows for the assignment of specific vibrational modes, such as the N-H stretching of the amine group or the C-F stretching of the fluoro and trifluoromethoxy groups, aiding in structural elucidation researchgate.net.
Table 2: Comparison of Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectrum | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.8 - 7.2 | 6.9 - 7.3 |
| ¹³C NMR | Chemical Shift (ppm) - C-F | 155 - 160 | 158 |
| ¹⁹F NMR | Chemical Shift (ppm) - OCF₃ | -58 to -60 | -59 |
Molecular Docking Studies for Ligand-Target Interactions
For derivatives of this compound designed for biological activity, molecular docking is a key computational technique. Docking predicts the preferred orientation of a ligand (the aniline derivative) when it binds to a specific protein target to form a stable complex ijper.org.
The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). This allows researchers to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. For example, docking studies on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives revealed crucial hydrogen bonds with amino acid residues like Gln108 and Lys112 in the interleukin-1 receptor (IL-1R) active site semanticscholar.org. Similarly, the introduction of trifluoromethyl groups into inhibitors has been shown to improve activity through favorable multipolar interactions with the protein backbone nih.gov. These studies help rationalize the structure-activity relationship and guide the design of more potent inhibitors .
Table 3: Example Molecular Docking Results for a Derivative
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase X | -8.5 | Lys78, Glu95 | Hydrogen Bond |
| Phe150 | Pi-Pi Stacking | ||
| Protease Y | -7.2 | Asp30 | Hydrogen Bond |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.govbrieflands.com. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
The process involves several steps:
Data Collection: A dataset of derivatives of this compound with experimentally measured biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule.
Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are used to build a model correlating the descriptors with biological activity researchgate.netnih.govfrontiersin.org.
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation to ensure its reliability frontiersin.org.
QSAR studies on aniline derivatives have successfully identified key descriptors, such as hydrophilicity and van der Waals volume, that influence their properties nih.gov. Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency nih.gov.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Related Compounds
The incorporation of the trifluoromethoxy (-OCF3) group into organic molecules presents significant challenges, primarily due to the instability of the trifluoromethoxide anion. mdpi.com Consequently, a major thrust of future research will continue to be the development of novel, efficient, and scalable synthetic methods for trifluoromethoxylated compounds. mdpi.comnih.gov While progress has been made, particularly with hypervalent iodine compounds and other trifluoromethoxylation reagents, these methods often have limitations. nih.govscilit.com
Future explorations are expected to focus on:
Direct Trifluoromethoxylation: Developing new reagents and catalytic systems that can directly and selectively introduce the -OCF3 group onto aromatic rings under milder conditions. mdpi.comnih.gov This remains an active area of research aimed at overcoming the difficulty of handling the trifluoromethoxide anion. mdpi.com
Organometallic Approaches: Expanding the use of organometallic intermediates, such as aryllithium species derived from trifluoromethoxy-substituted anilines, allows for versatile functionalization. beilstein-journals.orgnih.gov Research into site-selective metalation based on different protecting groups will likely continue, enabling the synthesis of a wider array of derivatives. nih.gov
Flow Chemistry: Implementing continuous flow technologies for trifluoromethoxylation reactions could offer better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate scalability.
Photocatalysis: The use of visible-light organophotocatalytic systems represents a mild and efficient method for generating fluorinated radicals, which could be adapted for novel C-H functionalization on aniline (B41778) scaffolds. acs.org
Development of Advanced Bioactive Molecules with Enhanced Potency and Selectivity
Key trends include:
Structure-Activity Relationship (SAR) Studies: Extensive SAR investigations will be crucial to understand how modifications to the aniline scaffold affect biological activity. mdpi.com This involves synthesizing libraries of derivatives, for instance by modifying the amino group or adding substituents to the aromatic ring, to fine-tune interactions with biological targets.
Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other chemical groups. mdpi.com Researchers will continue to explore its use to optimize drug-receptor interactions and improve pharmacokinetic properties in known drug classes, potentially leading to "best-in-class" molecules with enhanced efficacy.
Targeted Drug Design: As seen in the development of anticancer and antiviral drugs, the trifluoromethyl and trifluoromethoxy groups can enhance the targeting of drug molecules to specific proteins or enzymes. wechemglobal.com Future work will focus on designing derivatives of 5-Fluoro-2-(trifluoromethoxy)aniline that can selectively inhibit key targets in disease pathways, such as kinases or proteases. For example, derivatives of 5-fluoro/(trifluoromethoxy)-2-indolinone have shown potent anti-interleukin-1 activity, indicating the potential of this scaffold in developing anti-inflammatory agents. semanticscholar.org
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The vastness of chemical space makes the traditional process of drug discovery time-consuming and expensive. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by enhancing predictive modeling and enabling the design of novel molecules. astrazeneca.compremierscience.com
The integration of these computational tools with research on trifluoromethoxy-substituted anilines will likely involve:
Generative AI for de Novo Design: AI algorithms can be used to design novel molecules that have never been synthesized. mit.edurswebsols.com By training models on existing libraries of fluorinated compounds, researchers can generate new structures based on the this compound scaffold with optimized properties for specific biological targets. mit.edurswebsols.com
Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties of virtual compounds, including their solubility, toxicity, and binding affinity to target proteins. astrazeneca.comnih.gov This allows for the rapid in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. premierscience.comnih.gov
Optimizing Synthesis: AI can also be applied to optimize synthetic routes, predicting reaction outcomes and suggesting the most efficient pathways to produce target molecules, which is particularly valuable for complex multi-step syntheses. datainsightsmarket.com
Investigation of Undiscovered Biological Targets for Trifluoromethoxy-Substituted Anilines
While trifluoromethoxy-containing compounds have found applications in various therapeutic areas, a significant opportunity lies in identifying novel biological targets for this chemical class. wechemglobal.com The unique electronic properties and lipophilicity of the -OCF3 group can facilitate interactions with proteins and biological pathways that are not effectively targeted by existing drugs. mdpi.com
Future research avenues include:
Phenotypic Screening: Employing high-throughput phenotypic screening of this compound derivatives against various cell lines (e.g., cancer, bacterial) can help identify compounds with interesting biological activity without a preconceived target. Subsequent mechanism-of-action studies can then uncover novel molecular targets.
Chemoproteomics: This technique can be used to identify the protein interaction partners of bioactive derivatives within a complex biological system. By using a tagged version of a potent compound, researchers can "pull down" its binding partners and identify previously unknown targets.
Exploring New Therapeutic Areas: The properties of trifluoromethoxy-substituted anilines suggest potential applications beyond established areas. For example, their ability to cross the blood-brain barrier could be exploited for developing new treatments for neurodegenerative diseases. mdpi.com Similarly, their interactions with ion channels could be explored for applications in cardiovascular or pain research. mdpi.com
Sustainable and Eco-Friendly Approaches in the Synthesis and Application of this compound
As the chemical industry moves towards greener practices, the synthesis and application of fluorinated compounds are coming under scrutiny for their environmental impact. Future trends will emphasize the development of sustainable and eco-friendly methodologies.
Key areas of focus will be:
Green Solvents and Reagents: Research will aim to replace hazardous solvents and reagents commonly used in fluorination and trifluoromethoxylation chemistry with more benign alternatives, such as deep eutectic solvents. mdpi.com
Catalytic Processes: Shifting from stoichiometric to catalytic methods reduces waste and improves atom economy. Developing highly efficient and recyclable catalysts for the synthesis of this compound and its derivatives is a key goal.
Use of Renewable Feedstocks: An emerging trend is the use of renewable feedstocks in the production of key chemical intermediates, which could reduce the carbon footprint associated with manufacturing these compounds. datainsightsmarket.com
Biodegradability: Designing molecules with enhanced biodegradability is a long-term goal for green chemistry. Future research may explore how structural modifications to the trifluoromethoxy-aniline core could improve its environmental degradation profile without compromising its desired functional properties. datainsightsmarket.com
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2-(trifluoromethoxy)aniline, and what reaction conditions are optimal?
- Methodological Answer : Synthesis typically involves introducing fluorine and trifluoromethoxy groups onto an aniline backbone. A feasible route starts with 2-fluoroaniline derivatives:
Trifluoromethoxy Introduction : React 2-fluoro-5-nitroaniline with trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) under basic conditions (K₂CO₃, DMF, 60–80°C) to install the -OCF₃ group at the ortho position .
Nitro Reduction : Catalytically hydrogenate the nitro group to an amine using H₂/Pd-C in ethanol (25–50°C, 4–6 hours) .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
- Methodological Answer : Use a combination of techniques:
- ¹H/¹⁹F/¹³C NMR : Confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR, aromatic protons in ¹H NMR). For example, the trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F triplet near δ -55 to -60 ppm .
- LCMS/HPLC : Verify molecular ion peaks ([M+H]⁺ expected at m/z 212) and retention times. Compare with reference standards .
- Elemental Analysis : Ensure C/F/N/O ratios match theoretical values (C: 45.3%, F: 35.8%, N: 6.6%).
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption .
- Decomposition Risks : The trifluoromethoxy group may hydrolyze under strongly acidic/basic conditions. Avoid prolonged exposure to light or heat (>40°C) .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential amine toxicity and volatility .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of -F and -OCF₃ groups on the aromatic ring. Predict activation energies for reactions like Suzuki coupling or Buchwald-Hartwig amination.
- Regioselectivity Analysis : Use Fukui indices to identify reactive sites (e.g., para to -OCF₃ for electrophilic attack) .
- Software : Gaussian or ORCA for geometry optimization; Multiwfn for electron density mapping.
Q. What strategies optimize the yield of this compound in multi-step syntheses involving fluorination and trifluoromethoxy group introduction?
- Methodological Answer :
- Stepwise Optimization :
Fluorination : Use Selectfluor® or DAST for regioselective fluorination .
Trifluoromethoxy Installation : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst (e.g., CuI for Ullmann-type coupling) .
- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., nitro reduction) to improve safety and yield .
Q. How does the electronic influence of the trifluoromethoxy group affect the regioselectivity of subsequent derivatization reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -OCF₃ group deactivates the ring, directing electrophiles to the para position. Compare with nitro (-NO₂) or cyano (-CN) groups using Hammett constants (σₚ for -OCF₃ ≈ 0.35) .
- Case Study : In diazo coupling, the para position to -OCF₃ shows higher reactivity than meta positions. Validate via competitive reaction monitoring .
Q. What in vitro assays are suitable for assessing the biological activity of derivatives of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare IC₅₀ values with parent aniline .
- Metabolic Stability : Use liver microsomes to evaluate oxidative degradation (t₁/₂ > 30 minutes indicates favorable pharmacokinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
